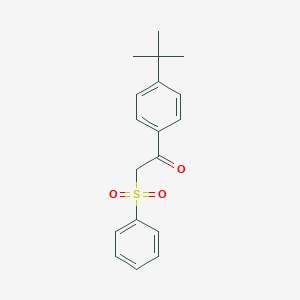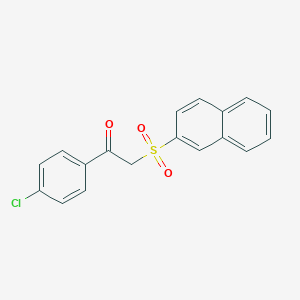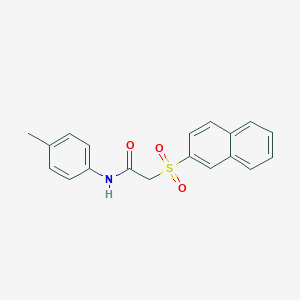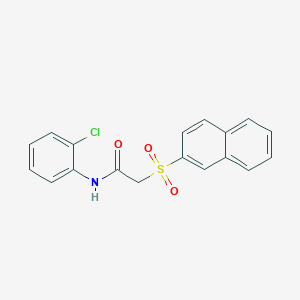![molecular formula C16H18BrN3O2S B285644 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine](/img/structure/B285644.png)
1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine involves its ability to generate singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine in lab experiments is its ability to selectively detect ROS in living cells. However, one limitation is its potential toxicity to cells upon irradiation with light.
Orientations Futures
For the study of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine include its further development as a photosensitizer for cancer treatment, as well as its potential use in other applications such as the detection of other reactive species in living cells. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in living systems.
Méthodes De Synthèse
The synthesis of 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine involves several steps. The first step involves the reaction of 4-bromobenzonitrile with thiosemicarbazide to form 5-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol. The second step involves the reaction of the 5-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol with 3-chloropropanoic acid to form 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid. The final step involves the reaction of 3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid with piperidine to form 1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine.
Applications De Recherche Scientifique
1-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)piperidine has been studied for its potential use in various scientific research applications. One such application is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Formule moléculaire |
C16H18BrN3O2S |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H18BrN3O2S/c17-13-6-4-12(5-7-13)15-18-19-16(22-15)23-11-8-14(21)20-9-2-1-3-10-20/h4-7H,1-3,8-11H2 |
Clé InChI |
GJEJJVFSAJAHBD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1CCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)






![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)

![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)


![2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B285585.png)
![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)